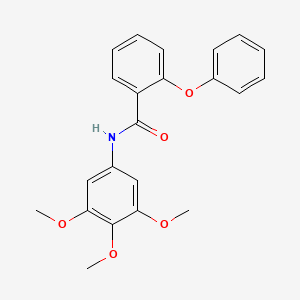
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide
Übersicht
Beschreibung
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as GSK-3 inhibitor or TDZD-8 and has been studied extensively for its role in treating various diseases such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various signaling pathways in the cell. Inhibition of GSK-3 leads to the activation of various downstream pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide have been extensively studied. It has been shown to inhibit the growth of various cancer cells such as breast, prostate, and colon cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its high specificity for GSK-3 inhibition. This allows for the study of downstream signaling pathways and their role in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the study of 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further studies are needed to determine the mechanism of action and potential side effects of this compound in animal models. In addition, studies are needed to optimize the synthesis method of this compound to improve its solubility and efficacy.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been linked to the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)23-22(24)17-11-7-8-12-18(17)28-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRIYDYEUOVAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4238710.png)
![3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4238713.png)
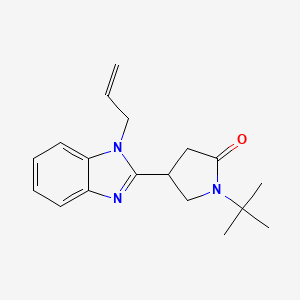
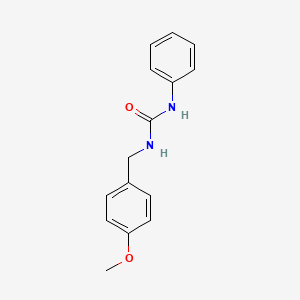

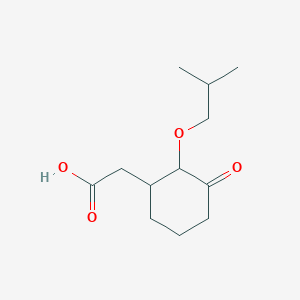

![8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238754.png)
![2-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]-4-(methylthio)butanoic acid](/img/structure/B4238758.png)
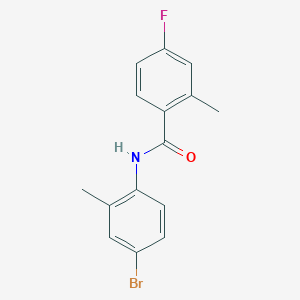
![{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238775.png)